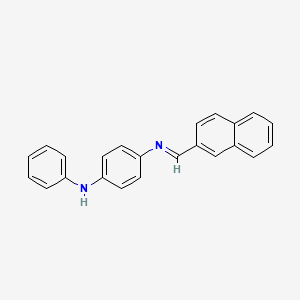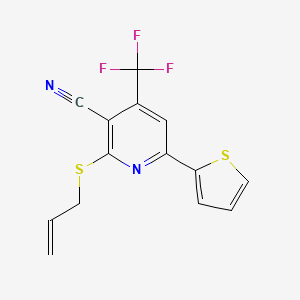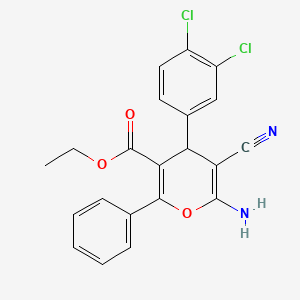![molecular formula C23H19FN8O4 B11566817 4-fluoro-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11566817.png)
4-fluoro-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-[(E)-(2-{4-[(4-Methoxyphenyl)amino]-6-[(4-Nitrophenyl)amino]-1,3,5-Triazin-2-yl}hydrazin-1-ylidene)methyl]phenol is a complex organic compound with a unique structure that includes a triazine ring, multiple aromatic rings, and various functional groups such as methoxy, nitro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[(E)-(2-{4-[(4-Methoxyphenyl)amino]-6-[(4-Nitrophenyl)amino]-1,3,5-Triazin-2-yl}hydrazin-1-ylidene)methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines.
Introduction of the Hydrazine Moiety: The hydrazine moiety is introduced via a condensation reaction between the triazine core and hydrazine derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(E)-(2-{4-[(4-Methoxyphenyl)amino]-6-[(4-Nitrophenyl)amino]-1,3,5-Triazin-2-yl}hydrazin-1-ylidene)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Fluoro-2-[(E)-(2-{4-[(4-Methoxyphenyl)amino]-6-[(4-Nitrophenyl)amino]-1,3,5-Triazin-2-yl}hydrazin-1-ylidene)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(E)-(2-{4-[(4-Methoxyphenyl)amino]-6-[(4-Nitrophenyl)amino]-1,3,5-Triazin-2-yl}hydrazin-1-ylidene)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of kinase inhibition, the compound may prevent phosphorylation events critical for cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylphenol
- 4-Fluoro-2-(trifluoromethyl)phenol
- 4-Fluoro-2-[(methylamino)methyl]phenol
Uniqueness
4-Fluoro-2-[(E)-(2-{4-[(4-Methoxyphenyl)amino]-6-[(4-Nitrophenyl)amino]-1,3,5-Triazin-2-yl}hydrazin-1-ylidene)methyl]phenol is unique due to its combination of functional groups and the presence of a triazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H19FN8O4 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
4-fluoro-2-[(E)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C23H19FN8O4/c1-36-19-9-5-17(6-10-19)27-22-28-21(26-16-3-7-18(8-4-16)32(34)35)29-23(30-22)31-25-13-14-12-15(24)2-11-20(14)33/h2-13,33H,1H3,(H3,26,27,28,29,30,31)/b25-13+ |
InChI Key |
JIMOHOHJQSNRID-DHRITJCHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C=CC(=C4)F)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=CC(=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11566737.png)
![2,6-dibromo-4-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11566738.png)
methanone](/img/structure/B11566739.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B11566743.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11566746.png)
![3-(4-chlorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11566747.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methoxybenzamide](/img/structure/B11566749.png)
![4-chloro-2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11566751.png)
![(3E)-N-(2-Bromophenyl)-3-{[2-(2,4-dinitrophenyl)acetamido]imino}butanamide](/img/structure/B11566754.png)

![6-(3-bromo-4-methoxyphenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566764.png)
![2-(4-butylphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11566768.png)
